molecular formula C20H11F2N3O3S2 B5114028 N-[3-(1,3-benzothiazol-2-ylsulfanyl)-5-nitrophenyl]-3,4-difluorobenzamide

N-[3-(1,3-benzothiazol-2-ylsulfanyl)-5-nitrophenyl]-3,4-difluorobenzamide

Cat. No.: B5114028
M. Wt: 443.5 g/mol
InChI Key: GDQVGRDKOJRSLW-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzothiazol-2-ylsulfanyl)-5-nitrophenyl]-3,4-difluorobenzamide is a complex organic compound that features a benzothiazole moiety, a nitrophenyl group, and a difluorobenzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzothiazol-2-ylsulfanyl)-5-nitrophenyl]-3,4-difluorobenzamide typically involves multiple steps. One common approach is to start with the preparation of the benzothiazole moiety, which can be synthesized through the condensation of 2-aminothiophenol with carbon disulfide and an appropriate aldehyde. The nitrophenyl group can be introduced via nitration of a suitable aromatic precursor. Finally, the difluorobenzamide structure is formed through an amide coupling reaction, often using reagents such as hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) under mild conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-benzothiazol-2-ylsulfanyl)-5-nitrophenyl]-3,4-difluorobenzamide can undergo various types of chemical reactions, including:

    Oxidation: The benzothiazole moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas over a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride can be used.

    Substitution: Electrophilic substitution can be carried out using reagents like bromine or chlorine, while nucleophilic substitution might involve reagents such as sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzothiazole moiety would yield sulfoxides or sulfones, while reduction of the nitro group would produce an amine derivative.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzothiazol-2-ylsulfanyl)-5-nitrophenyl]-3,4-difluorobenzamide would depend on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as GABA receptors or sodium channels, similar to other benzothiazole derivatives . The exact pathways and molecular interactions would require further study to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1,3-benzothiazol-2-ylsulfanyl)-5-nitrophenyl]-3,4-difluorobenzamide is unique due to the presence of both nitrophenyl and difluorobenzamide groups, which are not commonly found together in similar compounds. This unique combination of functional groups may confer distinct electronic properties and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-ylsulfanyl)-5-nitrophenyl]-3,4-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11F2N3O3S2/c21-15-6-5-11(7-16(15)22)19(26)23-12-8-13(25(27)28)10-14(9-12)29-20-24-17-3-1-2-4-18(17)30-20/h1-10H,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDQVGRDKOJRSLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SC3=CC(=CC(=C3)[N+](=O)[O-])NC(=O)C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11F2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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